molecular formula C9H14O B2989846 (1S,5R)-Spiro[bicyclo[3.2.1]octane-3,2'-oxirane] CAS No. 2107833-15-6

(1S,5R)-Spiro[bicyclo[3.2.1]octane-3,2'-oxirane]

Cat. No.: B2989846
CAS No.: 2107833-15-6
M. Wt: 138.21
InChI Key: HZTQEFDRZQAEEN-JVHMLUBASA-N
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Description

(1S,5R)-Spiro[bicyclo[3.2.1]octane-3,2’-oxirane] is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclo[3.2.1]octane framework fused with an oxirane ring, making it an interesting subject for chemical research and applications. The spirocyclic nature of this compound imparts significant rigidity and unique stereochemical properties, which are valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-Spiro[bicyclo[3.2.1]octane-3,2’-oxirane] can be achieved through several methods. One common approach involves the use of organocatalysis, which has been applied to the synthesis of many natural products and structures with minimal ecological impact . Another method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-Spiro[bicyclo[3.2.1]octane-3,2’-oxirane] undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the oxirane ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the formation of new spirocyclic compounds with different functional groups.

Scientific Research Applications

(1S,5R)-Spiro[bicyclo[3.2.1]octane-3,2’-oxirane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R)-Spiro[bicyclo[3.2.1]octane-3,2’-oxirane] involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-Spiro[bicyclo[3.2.1]octane-3,2’-oxirane] is unique due to its spirocyclic structure, which imparts distinct stereochemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1S,5R)-spiro[bicyclo[3.2.1]octane-3,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-8-3-7(1)4-9(5-8)6-10-9/h7-8H,1-6H2/t7-,8+,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTQEFDRZQAEEN-JVHMLUBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC3(C2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC3(C2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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